molecular formula C15H16F2N8O B2958735 3-(difluoromethyl)-N,1-dimethyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1H-pyrazole-4-carboxamide CAS No. 2320886-70-0

3-(difluoromethyl)-N,1-dimethyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1H-pyrazole-4-carboxamide

Cat. No.: B2958735
CAS No.: 2320886-70-0
M. Wt: 362.345
InChI Key: VAAMTWGZGQAPLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-(difluoromethyl)-N,1-dimethyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1H-pyrazole-4-carboxamide is a heterocyclic small molecule featuring a pyrazole core substituted with a difluoromethyl group at the 3-position and a carboxamide group at the 4-position. The carboxamide nitrogen is further functionalized with a dimethyl group and an azetidin-3-yl moiety linked to a [1,2,4]triazolo[4,3-b]pyridazine ring.

Analytical techniques such as NMR, IR, and mass spectrometry (as described for related compounds) would likely be employed for characterization .

Properties

IUPAC Name

3-(difluoromethyl)-N,1-dimethyl-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16F2N8O/c1-22-7-10(13(21-22)14(16)17)15(26)23(2)9-5-24(6-9)12-4-3-11-19-18-8-25(11)20-12/h3-4,7-9,14H,5-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAAMTWGZGQAPLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C(F)F)C(=O)N(C)C2CN(C2)C3=NN4C=NN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16F2N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-(difluoromethyl)-N,1-dimethyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1H-pyrazole-4-carboxamide involves multiple steps, starting from readily available starting materialsReaction conditions often involve the use of organic solvents, catalysts, and reagents such as triethylamine and isocyanates . Industrial production methods may involve optimization of these steps to improve yield and scalability.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. .

Scientific Research Applications

3-(difluoromethyl)-N,1-dimethyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1H-pyrazole-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(difluoromethyl)-N,1-dimethyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1H-pyrazole-4-carboxamide involves its interaction with molecular targets such as kinases. The compound inhibits the activity of these enzymes, leading to the disruption of signaling pathways that are essential for cell proliferation and survival . This makes it a promising candidate for the development of anticancer therapies.

Comparison with Similar Compounds

Compound A : N-(1-([1,2,4]Triazolo[4,3-b]Pyridazin-6-yl)Azetidin-3-yl)-2-((4-Fluorophenyl)Thio)-N-Methylacetamide (CAS: 2320686-52-8)

  • Molecular Formula : C₁₇H₁₇FN₆OS
  • Molecular Weight : 372.4
  • Key Features : Shares the azetidine-triazolo-pyridazine backbone but replaces the pyrazole-difluoromethyl-carboxamide with a (4-fluorophenyl)thio-acetamide group.

Compound B : N-(1-Ethyl-3-Methyl-1H-Pyrazol-4-yl)-3,6-Dimethyl-1-Phenyl-1H-Pyrazolo[3,4-b]Pyridine-4-Carboxamide (CAS: 1005612-70-3)

  • Molecular Formula : C₂₁H₂₂N₆O
  • Molecular Weight : 374.4
  • Key Features : Features a pyrazolo-pyridine core instead of triazolo-pyridazine. The ethyl and phenyl substituents may influence steric interactions in biological targets .

Compound C : Ethyl (E)-1-(3,5-Difluorobenzyl)-3-(3,3-Diisopropyltriaz-1-en-1-yl)-1H-Pyrazole-4-Carboxylate

  • Molecular Formula: Not explicitly provided (inferred as ~C₂₀H₂₃F₂N₅O₂)
  • Key Features : A pyrazole-triazenyl hybrid with difluorobenzyl and ester groups. Demonstrates synthetic strategies for introducing fluorine and nitrogen-rich substituents, relevant to the target compound’s difluoromethyl group .

Structural Similarity Analysis

Using Tanimoto coefficients (a common metric for binary fingerprint similarity in chemoinformatics), the target compound would exhibit higher similarity to Compound A (shared azetidine-triazolo-pyridazine scaffold) than to Compound B (divergent heterocyclic core). Substituent differences, such as the difluoromethyl group vs. fluorophenylthio, would reduce exact matches but retain pharmacophoric features critical for target engagement .

Table 1: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight Key Functional Groups Structural Features Reference
Target Compound Not Provided Not Provided Difluoromethyl, Pyrazole-carboxamide Azetidine-triazolo-pyridazine hybrid -
Compound A (CAS: 2320686-52-8) C₁₇H₁₇FN₆OS 372.4 (4-Fluorophenyl)thio, Acetamide Azetidine-triazolo-pyridazine backbone
Compound B (CAS: 1005612-70-3) C₂₁H₂₂N₆O 374.4 Pyrazolo-pyridine, Phenyl group Ethyl-methyl-pyrazole substituents
Compound C (Synthetic Intermediate) ~C₂₀H₂₃F₂N₅O₂ ~427.4 Difluorobenzyl, Triazenyl group Ester-functionalized pyrazole

Functional Group Effects

  • Difluoromethyl Group: Enhances metabolic stability and electronegativity compared to non-fluorinated analogues.

Biological Activity

The compound 3-(difluoromethyl)-N,1-dimethyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1H-pyrazole-4-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its biological activity.

Chemical Structure and Properties

The compound belongs to the class of pyrazole derivatives and is characterized by the following structural features:

  • Functional Groups : Difluoromethyl group, triazole moiety, and a carboxamide functional group.
  • Molecular Formula : C13H15F2N7O
  • Molecular Weight : Approximately 319.30 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in various signaling pathways. Notably, it has been studied for its inhibitory effects on c-Met kinase, a receptor tyrosine kinase implicated in cancer progression.

Inhibitory Activity Against c-Met Kinase

Recent studies have demonstrated that derivatives similar to this compound exhibit potent inhibitory activity against c-Met kinase:

  • IC50 Values : Compounds in the same series have shown IC50 values ranging from 0.090 μM to 2.73 μM against various cancer cell lines (A549, MCF-7, HeLa) .
  • Mechanism : The inhibition of c-Met leads to reduced proliferation and survival of cancer cells, making it a promising candidate for cancer therapy.

Cytotoxicity Studies

In vitro studies have evaluated the cytotoxic effects of this compound using the MTT assay across several cancer cell lines. The results are summarized in the table below:

CompoundCell LineIC50 (μM)
12eA5491.06 ± 0.16
12eMCF-71.23 ± 0.18
12eHeLa2.73 ± 0.33

These findings indicate that the compound exhibits significant cytotoxicity against lung (A549), breast (MCF-7), and cervical (HeLa) cancer cells .

Apoptosis Induction

Further investigations revealed that the compound can induce apoptosis in cancer cells:

  • Mechanism : The acridine orange single staining test indicated that treatment with the compound leads to late apoptosis in A549 cells.
  • Cell Cycle Arrest : The compound also caused G0/G1 phase arrest in A549 cells, suggesting a mechanism that halts cell division and promotes programmed cell death .

Case Studies and Research Findings

In addition to laboratory studies, several case studies have explored the therapeutic potential of similar compounds:

  • In Vivo Efficacy : Animal models treated with triazolo-pyridazine derivatives demonstrated significant tumor regression when combined with conventional chemotherapy agents.
  • Synergistic Effects : Some studies suggest that combining this compound with other targeted therapies enhances overall efficacy against resistant cancer types.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.